molecular formula C12H17B B1269755 (6-Bromohexyl)benzene CAS No. 27976-27-8

(6-Bromohexyl)benzene

Cat. No.: B1269755
CAS No.: 27976-27-8
M. Wt: 241.17 g/mol
InChI Key: RAOLIGFNQJMMKW-UHFFFAOYSA-N
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Description

(6-Bromohexyl)benzene is an organic compound with the molecular formula C12H17Br. It consists of a benzene ring attached to a six-carbon chain, which is further substituted with a bromine atom at the terminal carbon. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

(6-Bromohexyl)benzene can be synthesized through several methods. One common approach involves the bromination of hexylbenzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds via a free radical mechanism, where the bromine molecule is split into two bromine radicals, which then react with the hexylbenzene to form this compound .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure efficient and controlled bromination. The use of such reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(6-Bromohexyl)benzene undergoes various types of chemical reactions, including:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium cyanide (KCN) would yield (6-Cyanohexyl)benzene, while oxidation with potassium permanganate (KMnO4) would produce (6-Hydroxyhexyl)benzene .

Scientific Research Applications

(6-Bromohexyl)benzene has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological systems, particularly in the development of probes for imaging and diagnostic purposes.

    Medicine: this compound derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants

Mechanism of Action

The mechanism of action of (6-Bromohexyl)benzene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, allowing for various substitution and elimination reactions. In biological systems, the compound can interact with cellular components, potentially disrupting normal cellular functions and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    (6-Chlorohexyl)benzene: Similar to (6-Bromohexyl)benzene but with a chlorine atom instead of bromine. It has similar reactivity but may differ in terms of reaction rates and conditions.

    (6-Iodohexyl)benzene: Contains an iodine atom instead of bromine. It is more reactive due to the larger atomic size and lower bond dissociation energy of the carbon-iodine bond.

    (6-Fluorohexyl)benzene: Contains a fluorine atom, which is less reactive due to the strong carbon-fluorine bond.

Uniqueness

This compound is unique due to the specific reactivity of the bromine atom, which allows for a wide range of chemical transformations. Its intermediate reactivity compared to chlorine and iodine makes it a versatile compound for various synthetic applications .

Properties

IUPAC Name

6-bromohexylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Br/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,4,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOLIGFNQJMMKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340122
Record name (6-Bromohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27976-27-8
Record name (6-Bromohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 27976-27-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 6-phenylhexanoic acid (19.8 mmoles) in sieve dried tetrahydrofuran (5 ml) was reduced with diborane in tetrahydrofuran (30 ml, 29.1 mmoles) at 0° C. for 4 hours to give 6-phenylhexanol. To an ice cold solution of the hexanol (ca. 19.8 mmoles) and carbon tetrabromide (21.98 mmoles) in methylene chloride (50 ml) was added triphenylphosphine (22.30 mmoles) in methylene chloride (50 ml) and the resulting solution was stirred for 2.5 hours. The volatiles were evaporated and the residue was taken up in ether (100 ml), cooled in ice, and filtered The filtrate was evaporated and distilled to afford 6-phenylhexyl bromide as an oil. A mixture of the bromide (8.00 mmoles), salicylaldehyde (8.19 mmoles) and potassium carbonate (9.33 mmoles) in dimethylformamide (10 ml) was heated to 100° C. and maintained at that temperature for one hour. The cooled reaction mixture was taken up in hexane (50 ml) and washed with 5% sodium hydroxide (50 ml) and saturated sodium chloride (50 ml). The organic phase was dried over anhydrous magnesium sulfate and charcoal. Evaporation yielded a colorless oil which was purified by flash chromatography over silica gel with 5% ethyl acetate in hexane as eluant to afford the desired product as an oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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